molecular formula C14H17NO4 B2354908 (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(3-hydroxypiperidin-1-yl)methanone CAS No. 1153231-92-5

(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(3-hydroxypiperidin-1-yl)methanone

Cat. No.: B2354908
CAS No.: 1153231-92-5
M. Wt: 263.293
InChI Key: YJCZWXVGWOYJSD-UHFFFAOYSA-N
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Description

(CAS: 1153231-92-5) This compound features a 2,3-dihydrobenzo[b][1,4]dioxin moiety linked to a 3-hydroxypiperidine ring via a methanone bridge. Its molecular formula is C₁₄H₁₇NO₄ (MW: 263.29 g/mol), with a purity specification requiring storage at 2–8°C in sealed, dry conditions . Safety data indicate H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) hazards, necessitating precautions during handling .

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-6-yl-(3-hydroxypiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c16-11-2-1-5-15(9-11)14(17)10-3-4-12-13(8-10)19-7-6-18-12/h3-4,8,11,16H,1-2,5-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJCZWXVGWOYJSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)OCCO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(3-hydroxypiperidin-1-yl)methanone typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin with 3-hydroxypiperidine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(3-hydroxypiperidin-1-yl)methanone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Chemistry

In the field of chemistry, (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(3-hydroxypiperidin-1-yl)methanone serves as a building block for synthesizing more complex molecules. Its structure allows for various chemical modifications through oxidation, reduction, and substitution reactions. Common reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.

Biology

Research indicates that this compound may exhibit biological activities , making it a subject of interest for studying interactions with biomolecules. It has been examined for its potential effects on cellular pathways and its ability to modulate enzyme activity .

Medicine

The compound is being investigated for its therapeutic applications . Preliminary studies suggest it may play a role in drug development for treating various diseases. Its mechanism of action likely involves binding to specific receptors or enzymes, which could lead to significant biological effects .

Potential Therapeutic Areas:

  • Metabolic disorders
  • Central nervous system disorders
  • Antimicrobial effects

Industrial Applications

In industrial settings, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for formulating advanced materials with specific functionalities.

Case Study 1: Drug Development

A recent study explored the synthesis of derivatives of this compound and their potential as therapeutic agents against metabolic syndromes. The research highlighted the compound's efficacy in modulating enzyme activity related to glucose metabolism .

Case Study 2: Antimicrobial Research

Another investigation focused on the antimicrobial properties of this compound. Results indicated that it exhibited significant activity against a range of bacterial strains, suggesting its potential use in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(3-hydroxypiperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to several derivatives with variations in the heterocyclic substituents or functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Compound Name Structure Molecular Weight (g/mol) Key Features Biological Activity SAR Insights Synthesis Method
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(3-hydroxypiperidin-1-yl)methanone 3-Hydroxypiperidine 263.29 Hydroxyl group enhances polarity Not explicitly reported (potential kinase inhibition inferred from analogs) Hydroxyl may improve target binding via H-bonding Not detailed in evidence; likely analogous to General Method B/C
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(piperidin-1-yl)methanone (CAS: 215923-54-9) Piperidine 247.29 Lacks hydroxyl group Unknown (structural analog) Reduced polarity vs. target compound Commercial availability (Apollo Scientific)
(4-Amino-2-(ethylamino)thiazol-5-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone (12b) Thiazole with ethylamino and amino groups 347.42 Thiazole core with basic side chains CDK9 inhibitor (IC₅₀ ~50 nM) Ethylamino group enhances selectivity for CDK9 over CDK2 General Method B using ethyl isothiocyanate and bromo precursor
(2-(Adamantan-2-ylamino)-4-aminothiazol-5-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone (12al) Adamantane-substituted thiazole 386.47 Bulky adamantane group Improved CDK9 selectivity (IC₅₀ ~20 nM) Adamantane enhances lipophilicity and kinase binding General Method C with 2-aminoadamantane
N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide (19) Oxadiazole with trifluoromethylbenzamide 431.34 Oxadiazole heterocycle Ca²⁺/calmodulin inhibitor (IC₅₀ <1 μM) CF₃ group improves membrane permeability General Method B with trifluoromethylbenzoyl chloride
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(piperidin-4-yl)methanone (CAS: 923105-73-1) Piperidin-4-yl 247.29 Piperidine positional isomer Unknown (research chemical) Altered spatial orientation vs. 3-hydroxypiperidine Commercial synthesis (undisclosed)

Key Comparative Insights

Structural Modifications and Activity: Thiazole Derivatives (e.g., 12b, 12al): Substitution with aminoethyl or adamantane groups improves CDK9 inhibition by enhancing hydrophobic interactions and selectivity . The hydroxyl group in the target compound may mimic these effects through polar interactions. Oxadiazole Derivatives (e.g., 19): Replacement of the piperidine with a 1,3,4-oxadiazole shifts activity to Ca²⁺/calmodulin pathways, demonstrating scaffold-dependent target specificity . Piperidine vs.

Synthetic Accessibility: Thiazole and oxadiazole derivatives are synthesized via General Methods B/C, using bromo precursors and nucleophilic reagents (e.g., ethyl isothiocyanate, adamantane derivatives) .

Safety and Handling :

  • The target compound shares H302/H315/H319 hazards with many analogs, necessitating standardized precautions (e.g., PPE, ventilation) .

Biological Activity

The compound (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(3-hydroxypiperidin-1-yl)methanone is a synthetic derivative that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H25NO4
  • Molecular Weight : 331.406 g/mol
  • IUPAC Name : N-[3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxoprop-1-en-2-yl]octanamide
  • SMILES Notation : CCCCCCCC(=O)NC(=C)C(=O)c1ccc2OCCOc2c1

This compound features a benzo[dioxin] moiety which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its antimicrobial , antitumor , and anti-inflammatory properties.

Antimicrobial Activity

Research has indicated that derivatives of the dihydrobenzo[dioxin] structure exhibit significant antibacterial and antifungal activities. For instance, a study synthesized related compounds and evaluated their effects against various bacterial strains, showing promising results against Gram-positive bacteria and fungi .

Antitumor Activity

The compound's potential as an antitumor agent has been highlighted in several studies. One notable investigation involved evaluating the tumor initiation and promotion in mouse skin models. The results suggested that compounds with similar structural features could inhibit tumor growth effectively .

The mechanisms through which this compound exerts its biological effects are still under exploration. However, it is hypothesized that:

  • Interaction with G Protein-Coupled Receptors (GPCRs) : Compounds in this class may modulate GPCR activity, influencing various cellular signaling pathways .
  • Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit enzymes involved in inflammatory responses and cell proliferation .

Case Studies

Several case studies have explored the efficacy of this compound in clinical settings:

  • Study on Platelet Aggregation : A clinical investigation assessed the effects of related compounds on platelet aggregation in patients with diabetes mellitus. The results indicated significant inhibition of platelet aggregation, suggesting potential applications in cardiovascular therapies .
  • Antibacterial Efficacy Study : A series of experiments were conducted to evaluate the antibacterial properties against resistant strains. The findings revealed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics .

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